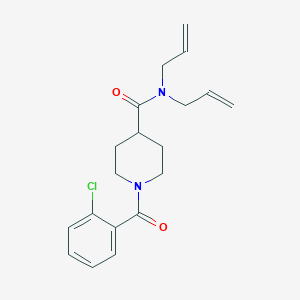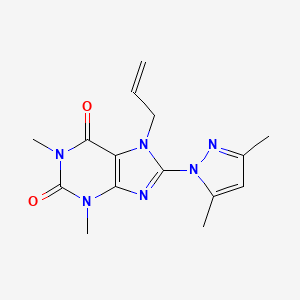
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
The compound is related to the family of purines and pyrazoles, which are of significant interest in the field of medicinal chemistry and materials science. These compounds have been explored for various applications due to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of similar compounds involves multi-step organic reactions, including cyclisation and condensation processes. For instance, the synthesis of novel oxadiazole derivatives incorporating pyrazole moieties demonstrated the use of ethyl 3-aryl-1H-pyrazole-5-carboxylate, indicating a complex synthesis pathway that could be analogous to the compound of interest (Jiang et al., 2012).
Molecular Structure Analysis
X-ray crystallography and spectral analysis (IR, NMR) are commonly employed to elucidate the structure of synthesized compounds. The molecular structure of a related compound, 7e, was determined using X-ray diffraction analysis, showcasing the approach for understanding the spatial arrangement and bonding in such molecules (Jiang et al., 2012).
Chemical Reactions and Properties
Compounds within this chemical domain participate in a variety of reactions, influenced by their functional groups and molecular structure. For example, the interaction energies, energy framework, and electrostatic potential maps of similar compounds have been quantitatively investigated to understand their reactivity and potential applications in material design (Shukla et al., 2020).
Physical Properties Analysis
The physical properties, such as absorption and fluorescence spectra, vary significantly with the substituents on the molecule. These properties are crucial for applications in photophysics and materials science. Research on similar molecules revealed that solvent polarity and specific substituents impact the absorption maxima and fluorescence intensity (Jiang et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the molecular structure and substituents. Analysis of intermolecular interactions in similar compounds highlighted the role of hydrogen bonds and electrostatic energy in stabilizing molecular structures and influencing their chemical behavior (Shukla et al., 2020).
Propriétés
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-5-11-10-12(6-2)23(20-11)16-18-14-13(22(16)8-9-26-7-3)15(24)19-17(25)21(14)4/h10H,5-9H2,1-4H3,(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSZNOGEZXEREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CCOCC)C(=O)NC(=O)N3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4446373.png)
![3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B4446379.png)
![ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate](/img/structure/B4446391.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine trifluoroacetate](/img/structure/B4446392.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4446395.png)

![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446412.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide](/img/structure/B4446419.png)


![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide](/img/structure/B4446436.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride](/img/structure/B4446447.png)
![5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446457.png)
